molecular formula C9H15N3O B13345206 1-(L-Alanyl)piperidine-4-carbonitrile

1-(L-Alanyl)piperidine-4-carbonitrile

Cat. No.: B13345206
M. Wt: 181.23 g/mol
InChI Key: PKBOOIHWENFCBQ-ZETCQYMHSA-N
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Description

1-(L-Alanyl)piperidine-4-carbonitrile is an organic compound that features a piperidine ring substituted with an L-alanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(L-Alanyl)piperidine-4-carbonitrile typically involves the reaction of piperidine-4-carbonitrile with L-alanine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(L-Alanyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to a piperidone derivative using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the piperidine ring, facilitated by reagents like sodium hydride.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Rhodium complexes, palladium catalysts.

Major Products Formed

    Oxidation: Piperidone derivatives.

    Reduction: Piperidine-4-amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(L-Alanyl)piperidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(L-Alanyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(L-Alanyl)piperidine-4-carbonitrile is unique due to the presence of both the L-alanyl and carbonitrile groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[(2S)-2-aminopropanoyl]piperidine-4-carbonitrile

InChI

InChI=1S/C9H15N3O/c1-7(11)9(13)12-4-2-8(6-10)3-5-12/h7-8H,2-5,11H2,1H3/t7-/m0/s1

InChI Key

PKBOOIHWENFCBQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)C#N)N

Canonical SMILES

CC(C(=O)N1CCC(CC1)C#N)N

Origin of Product

United States

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